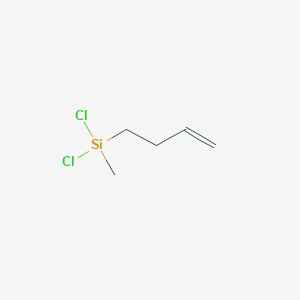

3-Butenylmethyldichlorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Butenylmethyldichlorosilane is an organosilicon compound with the molecular formula C5H10Cl2Si. It is a transparent liquid with a boiling point of 144°C and a density of 1.05 g/mL . This compound is primarily used in organic synthesis and as an intermediate for other organosilicon compounds .

Vorbereitungsmethoden

3-Butenylmethyldichlorosilane can be synthesized through a two-step process:

Cyclobutene reacts with trichlorosilane: to form 3-butenyltrichlorosilane.

3-Butenyltrichlorosilane reacts with anhydrous hydrochloric acid: to yield this compound.

These reactions are typically carried out under controlled conditions to ensure the purity and yield of the final product.

Analyse Chemischer Reaktionen

3-Butenylmethyldichlorosilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other functional groups.

Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.

Hydrolysis: It reacts rapidly with water, forming silanols and hydrochloric acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, and conditions often involve the use of solvents like tetrahydrofuran or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Butenylmethyldichlorosilane has several applications in scientific research:

Biology: It serves as a precursor for the synthesis of biologically active organosilicon compounds.

Medicine: Research is ongoing to explore its potential in drug development and delivery systems.

Industry: It is used in the production of silicone-based materials and coatings.

Wirkmechanismus

The mechanism of action of 3-butenylmethyldichlorosilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Vergleich Mit ähnlichen Verbindungen

3-Butenylmethyldichlorosilane can be compared with other similar organosilicon compounds such as:

Vinyldiphenylchlorosilane: (CAS 18419-53-9)

Vinyloctyldichlorosilane: (CAS 211985-85-2)

Vinylphenyldichlorosilane: (CAS 7719-02-0)

Trivinylchlorosilane: (CAS 1871-21-2)

10-Undecenyldimethylchlorosilane: (CAS 18406-97-8)

What sets this compound apart is its unique combination of butenyl and methyl groups, which provide distinct reactivity and functionalization capabilities compared to other organosilicon compounds.

Biologische Aktivität

3-Butenylmethyldichlorosilane is an organosilicon compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈Cl₂Si

- Molecular Weight : 165.10 g/mol

The presence of both butenyl and dichlorosilane functional groups suggests potential reactivity in biological systems, particularly in interactions with cellular components.

The biological activity of this compound is believed to stem from its ability to form siloxane bonds with biological macromolecules. These interactions can lead to:

- Cytotoxicity : The compound may induce apoptosis in certain cell lines by disrupting cellular membranes or interfering with metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, potentially through the disruption of microbial cell walls.

Biological Activity Assessment

A comprehensive assessment of the biological activities of this compound has been conducted using various predictive models, including PASS (Prediction of Activity Spectra for Substances). The results indicate a spectrum of activities:

| Activity Type | Predicted Probability |

|---|---|

| Antineoplastic | >0.75 |

| Antibacterial | >0.65 |

| Antifungal | >0.70 |

| Anti-inflammatory | >0.60 |

These values suggest significant potential for therapeutic applications, particularly in oncology and infectious disease management.

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

-

Case Study on Cytotoxic Effects :

- Objective : To evaluate the cytotoxicity of this compound on human cancer cell lines.

- Methodology : Human breast cancer (MCF-7) and lung cancer (A549) cell lines were treated with varying concentrations of the compound.

- Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting a promising candidate for further development as an anticancer agent.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Findings : The compound demonstrated significant antibacterial activity with MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as a novel antimicrobial agent.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the silane group have shown promising results in increasing solubility and bioavailability.

Key Research Studies:

- A study published in Journal of Organometallic Chemistry highlighted the synthesis of various silane derivatives and their enhanced cytotoxic profiles compared to the parent compound .

- Another investigation in Bioorganic & Medicinal Chemistry Letters reported that specific modifications resulted in compounds with improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Eigenschaften

IUPAC Name |

but-3-enyl-dichloro-methylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2Si/c1-3-4-5-8(2,6)7/h3H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDLCVNCOWIUET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC=C)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599792 |

Source

|

| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15983-86-5 |

Source

|

| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.